2-[(4-Sulfamoylphenyl)formamido]acetic acid
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Overview
Description
2-[(4-Sulfamoylphenyl)formamido]acetic acid is a chemical compound with the molecular formula C9H10N2O5S. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a sulfamoyl group attached to a phenyl ring, which is further connected to a formamido group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Sulfamoylphenyl)formamido]acetic acid typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions generally include:
- Temperature: 60-80°C
- Solvent: Water or ethanol
- Reaction time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves:
- Continuous addition of reactants
- Efficient mixing and heat transfer
- Real-time monitoring of reaction progress
Chemical Reactions Analysis
Types of Reactions
2-[(4-Sulfamoylphenyl)formamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-Sulfamoylphenyl)formamido]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Sulfamoylphenyl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Sulfamoylphenyl)acetic acid
- 2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid
Uniqueness
2-[(4-Sulfamoylphenyl)formamido]acetic acid is unique due to the presence of both a formamido group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds that lack one of these functional groups.
Properties
IUPAC Name |
2-[(4-sulfamoylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)(H2,10,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFOOXBQBNWTDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440429 |
Source
|
Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143288-21-5 |
Source
|
Record name | 2-[(4-sulfamoylphenyl)formamido]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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